1,2-Dimethylcyclohexanol

Description

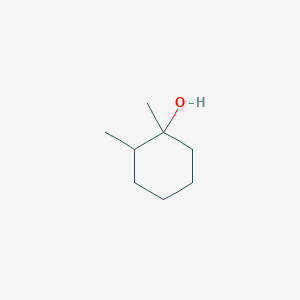

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-5-3-4-6-8(7,2)9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZWADXTNBRANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928047 | |

| Record name | 1,2-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333-45-5, 5402-29-9 | |

| Record name | Dimethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol,2-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Dimethylcyclohexanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y66E33AJ2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,2 Dimethylcyclohexanol and Its Derivatives

Stereoselective Synthesis of 1,2-Dimethylcyclohexanol Isomers

The presence of two stereocenters in this compound means it can exist as different stereoisomers. The ability to selectively synthesize a specific isomer is crucial for its application in areas like stereochemistry studies and as a chiral auxiliary.

Grignard Reagent-Mediated Transformations in the Synthesis of this compound

A primary method for synthesizing this compound involves the use of a Grignard reagent. This classic organometallic reaction allows for the formation of a new carbon-carbon bond and the introduction of a hydroxyl group.

The synthesis typically starts with 2-methylcyclohexanone (B44802), which is reacted with a methylmagnesium halide, such as methylmagnesium bromide or methylmagnesium iodide. oregonstate.edu The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. leah4sci.comorganicchemistrytutor.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding this compound. organicchemistrytutor.com The reaction must be carried out in an anhydrous ether solvent, like tetrahydrofuran (B95107), which stabilizes the Grignard reagent. leah4sci.com

This method generally produces a mixture of cis- and trans-isomers of this compound. The stereochemical outcome can be influenced by factors such as the specific Grignard reagent used and the reaction conditions.

Diastereoselective Hydroxylation of 1,2-Dimethylcyclohexene (B155917)

An alternative and stereoselective approach to synthesizing diol derivatives of this compound starts from 1,2-dimethylcyclohexene. This method involves the direct addition of two hydroxyl groups across the double bond, a process known as dihydroxylation. The stereochemistry of the resulting diol is dependent on the specific reagent used.

The use of performic acid (HCOOOH) for the hydroxylation of 1,2-dimethylcyclohexene leads to the formation of the trans-diol. This reaction proceeds through an initial epoxidation of the alkene, followed by an anti-diasteoreoselective ring-opening of the epoxide by the formic acid present in the reaction mixture. Subsequent hydrolysis of the resulting formate (B1220265) ester yields trans-1,2-dimethylcyclohexane-1,2-diol. A reported yield for this transformation is 22%.

Table 1: Performic Acid Hydroxylation of 1,2-Dimethylcyclohexene

| Reactant | Reagent | Product | Yield | Melting Point |

| 1,2-Dimethylcyclohexene | Performic Acid | trans-1,2-Dimethylcyclohexane-1,2-diol | 22% | 92–93°C |

In contrast, the use of osmium tetroxide (OsO₄) as a catalyst results in the syn-dihydroxylation of 1,2-dimethylcyclohexene, producing cis-1,2-dimethylcyclohexane-1,2-diol. wikipedia.org This reaction is highly stereospecific and proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate. libretexts.orglibretexts.org Subsequent cleavage of this intermediate, typically with a reducing agent like sodium bisulfite (NaHSO₃) or hydrogen sulfide (B99878) (H₂S), yields the cis-diol. libretexts.org Due to the toxicity and high cost of osmium tetroxide, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO). wikipedia.orgskku.edu The reported yield for this specific dihydroxylation is 2%.

Table 2: Osmium Tetroxide-Catalyzed Dihydroxylation of 1,2-Dimethylcyclohexene

| Reactant | Catalyst/Reagents | Product | Yield | Melting Point |

| 1,2-Dimethylcyclohexene | OsO₄ (catalytic), NMO | cis-1,2-Dimethylcyclohexane-1,2-diol | 2% | 51°C |

Acid-Catalyzed Hydration of 1,2-Dimethylcyclohexene

The acid-catalyzed hydration of 1,2-dimethylcyclohexene provides another route to this compound. pearson.com This reaction involves the addition of water across the double bond in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃). pearson.commasterorganicchemistry.comacs.org

The mechanism proceeds through the protonation of the alkene to form a tertiary carbocation intermediate. masterorganicchemistry.comutexas.eduutexas.edu Water then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the oxonium ion by a water molecule regenerates the acid catalyst and yields the alcohol. utexas.edu A key characteristic of this method is that it is not stereoselective. The planar nature of the carbocation intermediate allows for the nucleophilic attack of water from either face, leading to a mixture of both cis- and trans-1,2-dimethylcyclohexanol. acs.orgutexas.edu One study reported a near 52:48 ratio of trans to cis isomers when using 0.1 M nitric acid. masterorganicchemistry.comacs.org

Chiral Resolution Techniques for Enantiomerically Pure this compound

Since many synthetic routes yield a racemic or diastereomeric mixture of this compound, methods for separating these stereoisomers are essential for obtaining enantiomerically pure compounds. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. aklectures.com

One common strategy involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, often a chiral carboxylic acid or its derivative, to form a mixture of diastereomers. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization or chromatography. aklectures.comlibretexts.org After separation, the resolving agent is removed, yielding the pure enantiomers of the alcohol.

For example, a racemic mixture of an alcohol can be reacted with an enantiomerically pure chiral acid to form diastereomeric esters. libretexts.org These esters can then be separated and subsequently hydrolyzed to give the resolved, enantiomerically pure alcohols. libretexts.org

Another powerful technique is enzymatic kinetic resolution. This method utilizes enzymes, such as lipases (e.g., Candida antarctica lipase (B570770) B), to selectively catalyze a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. For instance, an enzyme can be used to selectively esterify one enantiomer of this compound, allowing for the separation of the esterified enantiomer from the unreacted enantiomer.

Furthermore, chiral high-performance liquid chromatography (HPLC) using a chiral stationary phase is a direct method for separating enantiomers. This analytical and preparative technique can provide high enantiomeric purity.

Enzymatic Kinetic Resolution Approaches for this compound Enantiomers

Enzymatic kinetic resolution (EKR) stands as a powerful biocatalytic method for separating the enantiomers of a racemic mixture. du.ac.innih.gov This technique exploits the inherent chirality of enzymes, which selectively catalyze the transformation of one enantiomer at a much higher rate than the other. rsc.org For secondary alcohols similar to this compound, lipases are commonly employed to perform an enantioselective acylation. In a typical EKR of a racemic alcohol, one enantiomer is acylated by the enzyme to form an ester, while the other enantiomer remains largely unreacted. rsc.org This difference in reactivity allows for the separation of the resulting ester from the unreacted alcohol, thereby providing access to both enantiomerically enriched compounds. du.ac.in

The theoretical maximum yield for the product of a classical kinetic resolution is 50%, with the remaining 50% being the unreacted starting material. rsc.org The efficiency of this separation is quantified by the enantiomeric ratio (E-value), which compares the rates of reaction for the two enantiomers. rsc.org A high E-value is indicative of excellent selectivity, leading to products and unreacted starting materials with high enantiomeric excess (ee). While specific EKR studies on this compound are not extensively detailed, the methodology has been successfully applied to a wide range of secondary and tertiary alcohols, including cyclic structures. nih.govscielo.br For instance, the kinetic resolution of racemic 2-methylcyclohexanone, a direct precursor, has been achieved using a Baeyer–Villiger monooxygenase in a biocatalytic cascade, demonstrating the utility of enzymatic methods in producing chiral cyclohexyl derivatives. nih.gov

Dynamic kinetic resolution (DKR) is an evolution of this method that can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product. cdnsciencepub.comnih.gov DKR combines the enantioselective enzymatic reaction with an in-situ racemization of the starting material, often facilitated by a metal catalyst. nih.gov This ensures that the less reactive enantiomer is continuously converted back into the racemic mixture, allowing the enzyme to eventually transform the entire substrate pool into the desired enantiomer. cdnsciencepub.comnih.gov

| Component | Role in EKR | Theoretical Yield | Potential Enantiomeric Excess (ee) |

|---|---|---|---|

| Racemic this compound | Starting Material | 100% | 0% (Racemic) |

| Enzyme (e.g., Lipase) | Chiral Biocatalyst | N/A | N/A |

| Acyl Donor (e.g., Vinyl Acetate) | Reagent for Esterification | N/A | N/A |

| (R)-1,2-Dimethylcyclohexyl Acetate | Product (Ester) | ~50% | High (>95%) |

| (S)-1,2-Dimethylcyclohexanol | Unreacted Enantiomer (Alcohol) | ~50% | High (>95%) |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a direct route to enantiomerically enriched products by using a small amount of a chiral catalyst to steer a reaction towards the formation of a specific stereoisomer. acs.org This approach is highly desirable as it multiplies chirality, with a single catalyst molecule capable of generating a large number of chiral product molecules. youtube.com These methods can be broadly categorized into those using chiral metal complexes and those employing purely organic molecules as catalysts. acs.org

For the synthesis of substituted cyclohexanols, asymmetric catalysis can be applied at various stages. For example, the asymmetric hydrogenation of a corresponding dimethylcyclohexanone using a chiral catalyst could, in principle, yield an enantiomerically enriched this compound. Another powerful strategy is the asymmetric dihydroxylation of an alkene precursor, 1,2-dimethylcyclohexene, using chiral ligands to direct the stereochemical outcome.

A pertinent example of this strategy is the asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes, which are derivatives of the 1,2-dimethylcyclohexane (B31226) scaffold. In this synthesis, a zirconium-catalyzed reductive cyclization of a diene precursor was employed. acs.orgacs.org The stereochemical outcome of the cyclization was controlled by the choice of catalyst system and reaction conditions. Using a catalytic amount of bis(cyclopentadienyl)zirconium dichloride with butylmagnesium chloride gave one diastereomer, while a stoichiometric amount of dibutylzirconocene yielded the opposite diastereomer. acs.orgacs.org This demonstrates how the catalyst and conditions can precisely control the formation of new stereocenters on the cyclohexane (B81311) ring. Such principles are directly applicable to the synthesis of chiral diols and amino alcohols like this compound.

| Catalyst System | Precursor | Key Conditions | Primary Product Stereochemistry | Reference |

|---|---|---|---|---|

| 0.1 mol % Cp₂ZrCl₂ / 5 equiv. BuMgCl | N,N'-di[(S)-1-phenylethyl]-4(R),5(R)-diamino-1,7-octadiene | Diethyl ether, 0-20 °C | 1(R),2(R)-diamino-4(S),5(S)-dimethylcyclohexane | acs.orgacs.org |

| 4 equiv. Cp₂Bu₂ | N,N'-di[(S)-1-phenylethyl]-4(R),5(R)-diamino-1,7-octadiene | THF, -78 to -50 °C | Predominantly 1(S),2(S)-diamino-4(R),5(S)-dimethylcyclohexane | acs.orgacs.org |

Mechanistic Investigations of this compound Formation Pathways

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. The synthesis of this compound is most commonly achieved via the addition of a methyl nucleophile to a 2-methylcyclohexanone precursor, a classic example of a Grignard reaction.

The mechanism proceeds in several steps:

Grignard Reagent Formation : Methylmagnesium bromide or iodide is prepared by reacting magnesium metal with the corresponding methyl halide in an anhydrous ether solvent like tetrahydrofuran (THF).

Nucleophilic Addition : The 2-methylcyclohexanone is added to the Grignard reagent. The carbon atom of the methyl-magnesium bond is highly nucleophilic and attacks the electrophilic carbonyl carbon of the ketone. This addition occurs across the carbon-oxygen double bond, forming a magnesium alkoxide intermediate. cdnsciencepub.com

Stereochemical Control : The approach of the Grignard reagent is subject to steric hindrance from the existing methyl group on the cyclohexane ring. According to Cram's rule of asymmetric induction, the nucleophile preferentially attacks from the less hindered face of the carbonyl group. cdnsciencepub.comwikipedia.org In the case of 2-methylcyclohexanone, this leads to the predominant formation of the trans-isomer, where the incoming methyl group and the existing methyl group are on opposite sides of the ring. Research has shown that the reaction between 2-methylcyclohexanone and methyl magnesium iodide yields a mixture of approximately 83% trans-1,2-dimethylcyclohexanol and 17% cis-1,2-dimethylcyclohexanol. cdnsciencepub.com

Hydrolysis : The reaction is quenched by the addition of a dilute acid (e.g., HCl) or water, which protonates the magnesium alkoxide intermediate to yield the final tertiary alcohol, this compound.

Another significant formation pathway is the acid-catalyzed hydrogenation of a dimethylcyclohexanone. Furthermore, mechanistic insights can be gleaned from the reverse reaction: the acid-catalyzed dehydration of this compound. This E1 reaction involves the protonation of the hydroxyl group to form a good leaving group (water), which then departs to form a tertiary carbocation. youtube.com This carbocation can then undergo elimination or even rearrangement, such as a 1,2-hydride shift, to form more stable intermediates before elimination occurs to yield various alkene products. youtube.comopenstax.org The study of these dehydration and rearrangement pathways provides a more profound understanding of the stability and reactivity of the carbocation intermediates involved in the formation of the parent alcohol. openstax.org

| Reactants | Product Isomer | Observed Yield | Stereochemical Rationale | Reference |

|---|---|---|---|---|

| 2-Methylcyclohexanone + Methyl Magnesium Iodide | trans-1,2-Dimethylcyclohexanol | ca. 83% | Nucleophilic attack from the less sterically hindered face (Cram's Rule) | cdnsciencepub.com |

| cis-1,2-Dimethylcyclohexanol | ca. 17% | Nucleophilic attack from the more sterically hindered face | cdnsciencepub.com |

Stereochemical Dynamics and Isomeric Analysis of 1,2 Dimethylcyclohexanol

Conformational Analysis of 1,2-Dimethylcyclohexanol Stereoisomers

The cyclohexane (B81311) ring is not a static, planar structure but rather exists predominantly in a flexible, three-dimensional chair conformation to minimize angular and torsional strain. For substituted cyclohexanes like this compound, the spatial orientation of the substituent groups (methyl and hydroxyl) significantly impacts the stability of the various possible conformations. The two primary chair conformations are in rapid equilibrium through a process called ring flipping.

In disubstituted cyclohexanes, the relative stability of different stereoisomers is determined by the steric interactions of the substituents. libretexts.org Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.org Generally, substituents prefer the more spacious equatorial position to avoid 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring. sapub.org

For this compound, we must consider both cis and trans stereoisomers.

cis-1,2-Dimethylcyclohexanol : In the cis isomer, the methyl and hydroxyl groups are on the same side of the ring. In its chair conformations, one group will be in an axial position and the other in an equatorial position. Through a ring flip, the axial group becomes equatorial and the equatorial group becomes axial. These two chair conformations are energetically equivalent. spcmc.ac.in However, in addition to the 1,3-diaxial interactions experienced by the axial group, there is also a gauche interaction between the adjacent methyl and hydroxyl groups in both conformers. libretexts.org

trans-1,2-Dimethylcyclohexanol : In the trans isomer, the methyl and hydroxyl groups are on opposite sides of the ring. This leads to two distinct chair conformations upon ring flipping: one where both groups are axial (diaxial) and another where both are equatorial (diequatorial). scribd.com The diequatorial conformer is significantly more stable as it avoids the energetically unfavorable 1,3-diaxial interactions present in the diaxial form. libretexts.org The equilibrium will strongly favor the diequatorial conformation.

Table 1: Conformational Analysis of this compound Isomers

| Isomer | Substituent Orientation | More Stable Conformer | Key Steric Interactions | Relative Stability |

| cis-1,2-Dimethylcyclohexanol | (ax, eq) or (eq, ax) | Both are equivalent | 1,3-diaxial interaction, gauche interaction | Less Stable |

| trans-1,2-Dimethylcyclohexanol | (ax, ax) or (eq, eq) | Diequatorial | Gauche interaction | More Stable |

Influence of Stereoisomerism on Reaction Pathways and Selectivity of this compound

The specific stereoisomer of this compound used as a reactant can profoundly influence the course and outcome of a chemical reaction. The spatial arrangement of the methyl and hydroxyl groups dictates the accessibility of the reacting centers and can favor the formation of one product over another, a phenomenon known as stereoselectivity.

For instance, in an elimination reaction (e.g., dehydration of the alcohol), the required anti-periplanar arrangement of the departing hydrogen and hydroxyl group is more readily achieved in one stereoisomer than another. The diequatorial conformation of trans-1,2-dimethylcyclohexanol, being the most stable, will dictate the primary reaction pathway. In contrast, the cis-isomer, with its axial-equatorial arrangement, will present different dihedral angles between the hydroxyl group and adjacent hydrogens, potentially leading to different elimination products or reaction rates.

Similarly, in reactions where the hydroxyl group is converted into a better leaving group and subsequently substituted, the stereochemistry of the starting material is crucial. pearson.com A nucleophilic substitution reaction (SN2) proceeds with an inversion of configuration at the reaction center. youtube.com Therefore, starting with a specific stereoisomer of this compound will lead to a product with a predictable, inverted stereochemistry. Conversely, an SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked by a nucleophile from either face, potentially leading to a mixture of stereoisomeric products. youtube.comlumenlearning.com The stability of this intermediate carbocation can also be influenced by the stereochemistry of the non-reacting methyl group.

Chirality and Diastereomerism in this compound and its Related Cyclohexanol (B46403) Compounds

This compound possesses two stereogenic centers (chiral centers), which are the carbon atoms bonded to the methyl and hydroxyl groups. spcmc.ac.in A molecule with 'n' chiral centers can have a maximum of 2n stereoisomers. For this compound, with two chiral centers, a maximum of four stereoisomers is possible.

These stereoisomers can be classified as either enantiomers or diastereomers.

Enantiomers are non-superimposable mirror images of each other. They have identical physical properties (melting point, boiling point, solubility) but rotate plane-polarized light in opposite directions. uobaghdad.edu.iq

Diastereomers are stereoisomers that are not mirror images of each other. They have different physical and chemical properties. uobaghdad.edu.iq

The cis isomer of this compound is a meso compound. Although it has chiral centers, the molecule as a whole is achiral due to an internal plane of symmetry. Therefore, it does not have an enantiomer. The two chair conformers of the cis isomer are actually non-superimposable mirror images of each other, but they rapidly interconvert and cannot be resolved. spcmc.ac.in

The trans isomer of this compound is chiral and exists as a pair of enantiomers. spcmc.ac.in The (1R, 2R) and (1S, 2S) isomers are enantiomers of each other. The cis isomer is a diastereomer of the trans isomers.

Table 2: Stereoisomeric Relationships in this compound

| Isomer Pair | Relationship |

| (1R, 2R)-1,2-Dimethylcyclohexanol and (1S, 2S)-1,2-Dimethylcyclohexanol | Enantiomers |

| cis-1,2-Dimethylcyclohexanol and (1R, 2R)-1,2-Dimethylcyclohexanol | Diastereomers |

| cis-1,2-Dimethylcyclohexanol and (1S, 2S)-1,2-Dimethylcyclohexanol | Diastereomers |

Stereochemical Outcomes in Reactions Involving this compound as Reactant or Product

The principles of stereochemistry are fundamental to predicting the products of reactions involving this compound, whether it is a starting material or a final product.

When this compound is a Reactant:

As discussed previously, the stereochemistry of the starting alcohol dictates the stereochemical outcome of the reaction. pearson.com For example, an SN2 reaction on the hydroxyl group (after conversion to a good leaving group) will result in an inversion of configuration at that carbon. ochemtutor.com If the starting material is an enantiomerically pure trans-1,2-dimethylcyclohexanol, the product will also be enantiomerically pure, with the opposite configuration at the reaction center. lumenlearning.com

When this compound is a Product:

When a reaction creates one or more of the chiral centers of this compound, the stereochemical outcome depends on the mechanism of the reaction and the stereochemistry of the starting materials. ochemtutor.com

Addition to a double bond: For example, the hydrogenation of 1,2-dimethylcyclohexene (B155917) can produce this compound. The addition of hydrogen typically occurs from one face of the double bond (syn-addition). The direction of approach can be influenced by existing stereocenters in the molecule, leading to a diastereoselective reaction where one diastereomer is formed in excess.

Nucleophilic addition to a ketone: The reduction of 1,2-dimethylcyclohexanone with a reducing agent like sodium borohydride (B1222165) will form this compound. The carbonyl carbon in the ketone is sp2-hybridized and planar. libretexts.org The nucleophilic hydride can attack from either the re or si face of the carbonyl group. libretexts.org If the ketone is chiral, the two faces will be diastereotopic, leading to the formation of diastereomeric alcohol products in unequal amounts. The steric hindrance posed by the existing methyl group will often direct the incoming nucleophile to the less hindered face, resulting in a stereoselective reaction. libretexts.org

The stereospecificity of a reaction, where a particular stereoisomer of the reactant yields a specific stereoisomer of the product, is a key consideration in organic synthesis. youtube.com Understanding the conformational and stereochemical dynamics of this compound is therefore essential for controlling the stereochemical outcome of reactions in which it participates.

Mechanistic Organic Reactions of 1,2 Dimethylcyclohexanol

Acid-Catalyzed Dehydration of 1,2-Dimethylcyclohexanol

The acid-catalyzed dehydration of this compound is a classic example of an elimination reaction that proceeds through a carbocation intermediate, yielding a mixture of isomeric alkenes. The reaction is typically initiated by a strong acid, such as sulfuric acid or phosphoric acid. brainly.compdx.edu

E1 Elimination Mechanism and Carbocation Formation in this compound Dehydration

The dehydration of this compound follows an E1 (Elimination, unimolecular) mechanism. pdx.edubrainly.com This multi-step process begins with the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group, an alkyloxonium ion. brainly.comvaia.com The departure of a water molecule from the protonated alcohol leads to the formation of a carbocation intermediate. brainly.combrainly.comlibretexts.org The rate of this reaction is dependent only on the concentration of the substrate, which is characteristic of a unimolecular rate-determining step. masterorganicchemistry.com

The stability of the resulting carbocation is a crucial factor in E1 reactions. pdx.edu In the case of this compound, the initial loss of water can form a tertiary carbocation, which is relatively stable. youtube.com

Carbocation Rearrangements and Product Distribution in this compound Dehydration

A key feature of the dehydration of this compound is the propensity of the initially formed carbocation to undergo rearrangements to form more stable carbocations. pdx.edubrainly.com These rearrangements can occur through 1,2-hydride shifts or 1,2-alkyl (methyl) shifts. vaia.commasterorganicchemistry.com

For instance, the dehydration of 2,2-dimethylcyclohexanol (B73714), a related compound, is known to produce 1,2-dimethylcyclohexene (B155917) and isopropylidenecyclopentane through carbocation rearrangements. youtube.comvaia.commasterorganicchemistry.com A methyl group can migrate from the adjacent quaternary carbon to the secondary carbocation, resulting in a more stable tertiary carbocation. youtube.com This rearranged carbocation can then lead to the formation of 1,2-dimethylcyclohexene. youtube.comvaia.com

Furthermore, a ring contraction can occur where a bond in the cyclohexane (B81311) ring migrates, leading to the formation of a five-membered ring with an isopropyl group, which then forms isopropylidenecyclopentane. youtube.comvaia.com The product distribution is influenced by the relative stabilities of the various possible carbocation intermediates and the transition states leading to the final alkene products. vaia.com The formation of the most stable alkene, typically the most substituted one according to Zaitsev's rule, is generally favored. pdx.edulibretexts.org

Formation of Alkene Products from this compound Precursors

The final step in the E1 dehydration mechanism is the deprotonation of a carbon atom adjacent to the carbocation center by a weak base (such as water or the conjugate base of the acid catalyst) to form a double bond. libretexts.orgsaskoer.ca The dehydration of this compound can lead to a mixture of alkene products, with 1,2-dimethylcyclohexene often being the major product. brainly.comchegg.com Other possible isomeric products can also be formed depending on which adjacent proton is removed. brainly.com

The dehydration of cis-1,2-dimethylcyclohexanol primarily yields 1,2-dimethylcyclohexene. brainly.com The stereochemistry of the starting alcohol can influence the product distribution, although E1 reactions are generally not stereospecific due to the planar nature of the carbocation intermediate. saskoer.ca

Oxidation Reactions of this compound to 1,2-Dimethylcyclohexanone

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. However, this compound is a tertiary alcohol, and its oxidation to 1,2-dimethylcyclohexanone is not a straightforward process under standard conditions. Tertiary alcohols are generally resistant to oxidation because they lack a hydrogen atom on the carbon bearing the hydroxyl group.

Oxidative Mechanism and Reagent Specificity for this compound Conversion

While direct oxidation of the tertiary alcohol is challenging, the conversion of this compound to 1,2-dimethylcyclohexanone can be achieved through specific reagents and reaction conditions. One possible route involves the use of strong oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) in an acidic aqueous medium. The proposed mechanism involves the protonation of the hydroxyl group, followed by deprotonation and electron transfer to the oxidizing agent, resulting in the formation of the ketone.

It is important to note that the oxidation of related compounds, such as cis-1,2-dimethylcyclohexane (B165935), with certain iron-containing catalysts and hydrogen peroxide can yield a mixture of alcohol and ketone products, including cis- and trans-1,2-dimethylcyclohexanol and corresponding ketones. acs.orgacs.org The selectivity for alcohol versus ketone formation can be influenced by factors such as the catalyst, counterion, and the presence of additives like acetic acid. acs.orgacs.org

Other Chemical Transformations and Reactivity Profiles of this compound

Beyond dehydration and oxidation, this compound can participate in other chemical transformations. The hydroxyl group can undergo nucleophilic substitution reactions under specific conditions. For example, reaction with phosphorus tribromide (PBr₃) can yield 1-bromo-1,2-dimethylcyclohexane, and thionyl chloride (SOCl₂) can produce 1-chloro-1,2-dimethylcyclohexane. These reactions likely proceed through an SN1 mechanism involving the formation of a carbocation intermediate.

The reactivity of this compound is largely dictated by the tertiary nature of the alcohol and the steric hindrance provided by the two methyl groups. This steric bulk can influence the accessibility of reagents to the reactive sites. acs.org The compound exists as stereoisomers, which can exhibit different physical properties and reactivity patterns. vulcanchem.com

Advanced Spectroscopic Characterization of 1,2 Dimethylcyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,2-Dimethylcyclohexanol

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, offering profound insights into its isomeric forms and conformational dynamics.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in differentiating the stereoisomers of this compound. The chemical shifts (δ) and coupling constants of the protons are highly sensitive to their spatial arrangement, allowing for the assignment of cis and trans configurations. researchgate.net

In the ¹H NMR spectra, the orientation of the hydroxyl and methyl groups (axial or equatorial) significantly influences the resonance of neighboring protons. For instance, the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) will exhibit a different chemical shift and multiplicity depending on its orientation relative to the adjacent methyl group. The analysis of these spectral features, often in conjunction with molecular modeling, enables the unambiguous determination of the relative stereochemistry of the isomers. researchgate.netresearchgate.net The stereochemical configuration is a critical factor in the compound's properties and reactivity. researchgate.net

Key ¹H NMR Spectral Features for Stereochemical Assignment:

| Proton Environment | Typical Chemical Shift (δ) Range (ppm) | Significance in Stereochemical Elucidation |

| Methyl Protons (CH₃) | 0.8 - 1.2 | The chemical shifts of the two methyl groups can differ based on their cis/trans relationship and their axial/equatorial positions, providing clues to the isomeric structure. |

| Ring Protons (CH₂) | 1.2 - 2.0 | The complex multiplicity and coupling patterns of the cyclohexane (B81311) ring protons are highly dependent on the stereochemistry and conformation of the molecule. |

| Carbinol Proton (CH-OH) | 3.5 - 4.0 | The chemical shift and coupling constant of this proton are diagnostic for the orientation of the hydroxyl group. An axial proton typically resonates at a higher field (lower ppm) than an equatorial proton. |

| Hydroxyl Proton (OH) | Variable (depends on concentration and solvent) | The chemical shift can provide information about hydrogen bonding but is less reliable for stereochemical assignment due to exchange phenomena. |

This table provides generalized data; specific values can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for distinguishing between isomers of this compound and for studying conformational effects. libretexts.orgsavemyexams.com Due to the wider chemical shift range of ¹³C NMR compared to ¹H NMR, it is often possible to resolve signals for each unique carbon atom in the molecule, even for structurally similar isomers. libretexts.org

The chemical shifts of the carbon atoms in the cyclohexane ring and the methyl groups are influenced by their stereochemical environment. For example, the γ-gauche effect is a key principle used in the analysis of ¹³C NMR spectra of substituted cyclohexanes. An axial substituent will cause an upfield shift (lower ppm value) for the γ-carbons compared to an equatorial substituent. This effect is instrumental in assigning the axial or equatorial orientation of the methyl and hydroxyl groups in the different isomers of this compound. researchgate.net

Furthermore, the ¹³C chemical shifts can provide insights into the conformational equilibrium of the cyclohexane ring. The observed chemical shift for a particular carbon is a weighted average of its shifts in the different chair conformations. By analyzing these shifts, often with the aid of computational chemistry, the preferred conformation and the energetic differences between conformers can be estimated. researchgate.net

Typical ¹³C NMR Chemical Shift Ranges for this compound Isomers:

| Carbon Environment | Typical Chemical Shift (δ) Range (ppm) | Significance in Isomer Differentiation and Conformational Analysis |

| Methyl Carbons (CH₃) | 15 - 25 | The chemical shifts are sensitive to the γ-gauche effect, allowing for the determination of the axial or equatorial orientation of the methyl groups. |

| Ring Carbons (CH₂) | 20 - 45 | The chemical shifts of the ring carbons are indicative of the overall conformation and the position of the substituents. |

| Carbinol Carbon (C-OH) | 65 - 80 | The chemical shift of the carbon bearing the hydroxyl group is significantly influenced by the orientation of the -OH group (axial vs. equatorial). |

This table provides generalized data; specific values can vary based on the specific isomer and experimental conditions.

While one-dimensional ¹H and ¹³C NMR provide foundational data, advanced NMR techniques are often employed for unambiguous structure confirmation of this compound isomers. numberanalytics.comresearchgate.net These two-dimensional (2D) NMR experiments reveal correlations between different nuclei, providing a more detailed picture of the molecular connectivity and spatial relationships. numberanalytics.comoxinst.com

Commonly used advanced NMR techniques include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace the connectivity of the proton network in the cyclohexane ring. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate the chemical shifts of protons directly bonded to carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons. oxinst.comipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity across quaternary carbons and helping to piece together the carbon skeleton. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, which is invaluable for determining the relative stereochemistry of the methyl and hydroxyl groups. diva-portal.org

By combining the information from these advanced techniques, a complete and detailed three-dimensional structure of the specific this compound isomer can be confidently established.

Infrared (IR) Spectroscopy for Hydrogen Bonding Studies in this compound Systems

Infrared (IR) spectroscopy is a powerful and sensitive method for investigating hydrogen bonding in this compound systems. The position and shape of the hydroxyl (O-H) stretching vibration in the IR spectrum provide direct evidence of the presence and nature of hydrogen bonds. libretexts.orgresearchgate.net

In a dilute solution in a non-polar solvent, where the alcohol molecules are isolated, a sharp and relatively high-frequency band corresponding to the "free" or non-hydrogen-bonded O-H stretching vibration is observed, typically in the range of 3600-3650 cm⁻¹. msu.edu As the concentration of the alcohol increases, or in the pure liquid or solid state, intermolecular hydrogen bonding occurs, where the hydroxyl group of one molecule interacts with the oxygen atom of another. This interaction weakens the O-H bond, causing the stretching vibration to shift to a lower frequency and broaden significantly. libretexts.org This broad absorption band is typically centered in the region of 3200-3500 cm⁻¹. libretexts.org

The extent of this shift and the broadness of the peak can provide qualitative information about the strength of the hydrogen bonding. Furthermore, detailed analysis of the O-H stretching region can sometimes reveal the presence of different types of hydrogen-bonded species, such as dimers and higher-order oligomers. researchgate.net By studying the IR spectra at different temperatures and concentrations, the thermodynamics of the hydrogen-bonding equilibria can be investigated.

Characteristic IR Absorption Bands for Hydrogen Bonding Analysis in this compound:

| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance | Interpretation |

| Free O-H Stretch | 3600 - 3650 | Sharp, narrow band | Indicates non-hydrogen-bonded hydroxyl groups, typically observed in dilute, non-polar solutions. |

| Hydrogen-Bonded O-H Stretch | 3200 - 3500 | Broad, intense band | Indicates the presence of intermolecular hydrogen bonding between alcohol molecules. The breadth is due to a distribution of hydrogen bond strengths and geometries. |

| C-O Stretch | 1000 - 1200 | Strong band | The position of this band can also be influenced by hydrogen bonding, though the effect is less pronounced than for the O-H stretch. |

This table provides generalized data; specific values can be influenced by the isomeric form and the physical state of the sample.

Mass Spectrometry (MS) for Fragmentation Analysis and Structural Elucidation of this compound

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. When a molecule is ionized in the mass spectrometer, it forms a molecular ion which can then break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure. savemyexams.com

For alcohols like this compound, the molecular ion peak (M⁺) may be weak or even absent in the mass spectrum. libretexts.org Common fragmentation pathways for cyclic alcohols include the loss of a hydrogen atom (M-1), the loss of a water molecule (M-18), and cleavage of the carbon-carbon bonds within the ring. whitman.edu The fragmentation is often initiated by the cleavage of the bond alpha to the hydroxyl group. The relative abundance of the different fragment ions can help to distinguish between isomers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that is particularly well-suited for the analysis of volatile compounds like this compound and its derivatives. researchgate.net In GC-MS, the sample is first injected into a gas chromatograph, where the different components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. nist.gov

This technique is highly effective for separating the different isomers of this compound. The retention time in the gas chromatogram can be used to distinguish between the cis and trans isomers. Subsequently, the mass spectrum of each separated isomer can be analyzed to confirm its identity and provide further structural information based on its unique fragmentation pattern.

For less volatile derivatives or to improve chromatographic separation, this compound can be chemically modified to form more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. chromatographyonline.com These derivatives often exhibit improved peak shapes in the chromatogram and can produce characteristic fragmentation patterns in the mass spectrometer that aid in their identification.

Common Fragment Ions in the Mass Spectrum of this compound:

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| M⁺ (e.g., 128 for C₈H₁₆O) | Molecular Ion | Ionization of the parent molecule. |

| M-1 | [M-H]⁺ | Loss of a hydrogen atom. |

| M-15 | [M-CH₃]⁺ | Loss of a methyl group. |

| M-18 | [M-H₂O]⁺ | Dehydration (loss of a water molecule). |

| M-29 | [M-C₂H₅]⁺ | Loss of an ethyl group. |

| 57 | [C₄H₉]⁺ | Ring cleavage and rearrangement. whitman.edu |

This table presents plausible fragment ions; the actual spectrum will show a complex pattern of fragments whose relative intensities are dependent on the specific isomer and the ionization conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization (ESI-MS) Applications for this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. eag.com This combination is particularly useful for the analysis of this compound, allowing for its separation from complex mixtures and its subsequent identification and structural elucidation. Electrospray Ionization (ESI) is a soft ionization technique commonly employed in LC-MS that is well-suited for polar molecules like alcohols, as it minimizes fragmentation during the ionization process. researchgate.netlibretexts.org

Liquid Chromatography Separation

The primary challenge in the chromatographic analysis of this compound lies in the separation of its cis and trans stereoisomers. These isomers have identical molecular weights and similar chemical properties, making their separation difficult. chromforum.org High-performance liquid chromatography (HPLC) is a key method for achieving this separation. myadlm.org

The separation mechanism in LC relies on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent). myadlm.org For isomers like cis- and trans-1,2-Dimethylcyclohexanol, the subtle differences in their three-dimensional structures lead to different interactions with the stationary phase, enabling their separation. chromforum.org The choice of both the stationary phase chemistry and the mobile phase composition is critical for achieving baseline resolution. nih.gov For instance, reversed-phase columns (e.g., C18) are commonly used, where retention is based on hydrophobicity. myadlm.org The selectivity for isomers can be influenced by the bonded phase's ligand density and the use of different organic modifiers in the mobile phase, such as acetonitrile (B52724) or methanol (B129727). chromforum.org

Table 1: Illustrative LC Separation Parameters for this compound Isomers

| Parameter | Condition | Purpose |

| Stationary Phase | C18 or Phenyl-Hexyl | Provides hydrophobic interactions for retention. Phenyl phases can offer alternative selectivity for isomers. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Gradient elution is often used to optimize separation and peak shape. Formic acid aids in protonation for ESI-MS. |

| Flow Rate | 0.2 - 0.6 mL/min | Adjusted based on column dimensions to achieve optimal efficiency. |

| Column Temperature | 30 - 50 °C | Temperature can affect viscosity and interaction kinetics, influencing selectivity. |

This table represents typical starting conditions for method development and may require optimization.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Analysis

Following chromatographic separation, the analyte enters the mass spectrometer. ESI-MS is ideal for a polar molecule like this compound (molecular weight: 128.21 g/mol ). lookchem.comnih.gov In the positive ion mode, the alcohol group is readily protonated in the acidic mobile phase, forming a protonated molecule, [M+H]⁺. rsc.org This ion, with a mass-to-charge ratio (m/z) of approximately 129.2, is often the base peak or parent ion in the full scan mass spectrum.

Tandem mass spectrometry (MS/MS) is used for structural confirmation. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), where it fragments in a characteristic pattern. eag.com For alcohols, a common and diagnostic fragmentation pathway is the neutral loss of a water molecule (H₂O, 18 Da). libretexts.org This results in the formation of a prominent product ion.

The fragmentation of this compound in ESI-MS/MS would be expected to proceed as follows:

Protonation: C₈H₁₆O + H⁺ → [C₈H₁₇O]⁺ (m/z ≈ 129.2)

Fragmentation (Water Loss): [C₈H₁₇O]⁺ → [C₈H₁₅]⁺ + H₂O (m/z ≈ 111.2)

This transition from m/z 129.2 to m/z 111.2 is a highly specific marker for this compound and can be used for its selective detection and quantification in complex matrices using techniques like multiple reaction monitoring (MRM). technologynetworks.com

Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound

| Ion Description | Proposed Formula | Calculated Mass-to-Charge Ratio (m/z) |

| Protonated Molecule [M+H]⁺ | [C₈H₁₇O]⁺ | 129.2 |

| Primary Fragment (Loss of H₂O) | [C₈H₁₅]⁺ | 111.2 |

The m/z values are based on the most common isotopes of carbon, hydrogen, and oxygen.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) therefore provides a robust and sensitive method for the analysis of this compound. ncsu.edu LC ensures the separation of the cis and trans isomers, while ESI-MS/MS allows for their unambiguous identification and quantification based on their specific precursor-to-product ion transitions. eag.com

Chromatographic Separation and Analysis of 1,2 Dimethylcyclohexanol Isomers and Derivatives

Gas Chromatography (GC) for Separation of 1,2-Dimethylcyclohexanol and Related Compounds

Gas chromatography is a powerful technique for separating volatile compounds like this compound. libretexts.org The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. libretexts.org Factors such as boiling point, solubility in the stationary phase, and column temperature significantly influence the retention time of each compound. msu.edu

In the analysis of cyclic alcohols, including derivatives of cyclohexanol (B46403), capillary gas-liquid chromatography with specialized stationary phases is often employed. For instance, the enantiomers of various methylated cyclohexanols have been successfully separated using permethylated α- and β-cyclodextrin dissolved in a polysiloxane phase like OV-1701. While the enantiomers of many related compounds can be resolved with this method, the two isomers of 1,r-ol have proven to be an exception.

The choice of the stationary phase is critical for achieving the desired separation. For the analysis of volatile organic compounds, which can include cyclohexanol derivatives, a (6%-cyanopropylphenyl)methylpolysiloxane phase is widely used due to its ability to separate a broad range of analytes. phenomenex.com The separation is primarily driven by differences in boiling points and interactions with the stationary phase. msu.edu

Table 1: Factors Influencing GC Separation

| Parameter | Effect on Separation |

| Column Material | The choice of stationary phase is crucial for resolving compounds. umass.edu |

| Column Length | Longer columns generally provide better separation. umass.edu |

| Column Temperature | Higher temperatures lead to shorter retention times, while lower temperatures can improve separation. umass.edu |

| Carrier Gas Flow Rate | Higher flow rates result in shorter retention times. umass.edu |

The optimization of these parameters is essential for developing a robust GC method for the analysis of this compound and its related compounds, ensuring accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) for this compound Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. advancechemjournal.com It operates by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The separation is based on the differential interactions of the components with the stationary and mobile phases. advancechemjournal.com

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC and is particularly well-suited for the separation of non-polar to moderately polar compounds. sepscience.comchromtech.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water with acetonitrile (B52724) or methanol). sepscience.com The separation of positional isomers, which can be challenging, is often achievable with RP-HPLC. rsc.org The retention of analytes is primarily governed by hydrophobic interactions. sepscience.com

The development of a successful RP-HPLC method involves the careful selection of the column, mobile phase composition, and other operating conditions. chromatographyonline.com For instance, a generic gradient method using a C18 column can be adapted to resolve isomers by adjusting the gradient profile. chromatographyonline.com A shallower gradient can increase the resolution between closely eluting peaks. chromatographyonline.com

Table 2: Typical Parameters for Reverse-Phase HPLC

| Parameter | Description |

| Stationary Phase | Typically C8 or C18 bonded silica. sepscience.com |

| Mobile Phase | Mixtures of water with methanol (B129727) or acetonitrile. sepscience.com |

| Separation Principle | Based on hydrophobic interactions. sepscience.com |

| Applications | Suitable for non-polar to moderately polar compounds. sepscience.com |

The versatility and reliability of RP-HPLC make it a primary choice for the analysis of a wide range of compounds, including the isomers of this compound. sepscience.com

Chiral HPLC is a specialized form of HPLC used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. chromatographyonline.comelementlabsolutions.com This technique is essential for determining the enantiomeric purity of chiral compounds like this compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are the most commonly used in chiral HPLC. elementlabsolutions.com These columns can be operated in normal-phase, reverse-phase, or polar organic modes. chromatographyonline.comelementlabsolutions.com The choice of mobile phase, which often consists of a hydrocarbon and an alcohol modifier in normal-phase mode, is critical for achieving enantioseparation. hplc.eu

Another approach to chiral separation involves the derivatization of enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. chromatographyonline.com However, direct separation on a CSP is often preferred. The ability to invert the elution order of the enantiomers by using a CSP with the opposite chirality can be advantageous for accurately quantifying a trace enantiomer. hplc.eu

Table 3: Common Approaches in Chiral HPLC

| Method | Description |

| Chiral Stationary Phase (CSP) | The stationary phase is chiral and interacts diastereomerically with the enantiomers. elementlabsolutions.com |

| Chiral Mobile Phase Additive | A chiral agent is added to the mobile phase to form transient diastereomeric complexes with the enantiomers. elementlabsolutions.com |

| Pre-column Derivatization | Enantiomers are converted into diastereomers using a chiral derivatizing agent, followed by separation on an achiral column. elementlabsolutions.com |

The selection of the appropriate chiral separation strategy is crucial for the accurate assessment of the enantiomeric purity of this compound.

Derivatization Strategies for Enhanced Chromatographic Detection and Quantification of this compound

Derivatization is a chemical modification process used to convert an analyte into a derivative that has properties more suitable for a given analytical method. sci-hub.seslideshare.net In the context of chromatographic analysis of this compound, derivatization can be employed to improve volatility for GC analysis or to enhance detection sensitivity in both GC and HPLC. jfda-online.comacs.org

Post-chromatographic derivatization involves the chemical modification of analytes after they have been separated by the chromatographic column but before they reach the detector. slideshare.netpickeringlabs.com This technique is particularly useful for analytes that are difficult to detect in their native form. pickeringlabs.com The process typically involves mixing the column effluent with a reagent solution in a reactor, which may be heated to accelerate the reaction. pickeringlabs.com

A key advantage of post-column derivatization is that the separation itself is not affected by the derivatization reaction. sci-hub.se For hydroxyl-containing compounds like this compound, post-chromatographic acylation can be used to introduce a charged or chromophoric tag, thereby enhancing detection by mass spectrometry or UV-Vis absorbance. dphen1.com For this technique to be effective, the reaction must be rapid and reproducible to avoid significant band broadening and ensure accurate quantification. pickeringlabs.com

Table 4: Requirements for Post-Column Derivatization

| Requirement | Description |

| Reproducibility | The system must consistently produce the same signal for the same sample for accurate quantitation. pickeringlabs.com |

| Completeness of Reaction | The reaction should proceed quickly to minimize band spreading. Elevated temperatures can be used to speed up slow reactions. pickeringlabs.com |

| Selectivity | The reagent should ideally react with a specific class of compounds to enhance selectivity. pickeringlabs.com |

Derivatization can significantly influence the spectroscopic signals used for detection in chromatography, particularly in HPLC-MS and GC-MS. The primary goal is often to enhance the ionization efficiency of the analyte or to introduce a specific fragmenting group for tandem mass spectrometry (MS/MS). ddtjournal.com

For hydroxyl groups, such as the one present in this compound, derivatization can introduce a moiety that is readily ionizable in electrospray ionization (ESI) or that produces a strong signal in a flame ionization detector (FID) for GC. For instance, silylation is a common derivatization technique for GC that increases volatility and can improve chromatographic peak shape. jfda-online.com In LC-MS, derivatization can introduce a permanently charged group or a group that is easily protonated or deprotonated, leading to a significant enhancement in the MS signal. ddtjournal.comresearchgate.net

For example, derivatizing an alcohol with a reagent containing a tertiary amine will result in a derivative that is readily protonated in positive ion ESI-MS, leading to a strong [M+H]+ signal. ddtjournal.com The choice of derivatizing agent depends on the functional group of the analyte and the desired detection method. sci-hub.se

Computational Chemistry Applications in the Study of 1,2 Dimethylcyclohexanol

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics of 1,2-Dimethylcyclohexanol

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to determine the most stable three-dimensional arrangements of atoms (structural optimization) and to calculate the relative energies of different isomers and conformers.

For this compound, DFT calculations are crucial for understanding the energetic relationships between its various stereoisomers (cis and trans) and their respective chair conformations. The process begins with building an initial 3D model of the molecule. This structure is then computationally "relaxed" using a chosen DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p)) until a minimum energy geometry is found. doi.orgnih.govdergipark.org.tr This optimized structure corresponds to a stable conformer on the potential energy surface.

For a disubstituted cyclohexane (B81311) like this compound, several conformers exist due to the chair flip of the cyclohexane ring and the relative orientations of the methyl and hydroxyl groups (axial vs. equatorial). libretexts.org DFT calculations can precisely quantify the steric strain associated with these different arrangements. For instance, in cis-1,2-dimethylcyclohexanol, one chair conformer will have an axial methyl and an equatorial hydroxyl group, while the other has an equatorial methyl and an axial hydroxyl group. In the trans isomer, one conformer has both groups equatorial, while the other has both groups axial.

DFT calculations predict that the conformer with the bulky substituents in equatorial positions is generally lower in energy and thus more stable. This is due to the avoidance of unfavorable 1,3-diaxial interactions that occur when substituents occupy axial positions. libretexts.org By calculating the electronic energy of each optimized conformer, a relative energy landscape can be constructed. These energy differences allow for the prediction of the equilibrium populations of each conformer at a given temperature using the Boltzmann distribution.

Table 1: Illustrative DFT Data for Conformational Analysis of Disubstituted Cyclohexanes

| Compound/Conformer | Substituent Positions | Key Interaction Type | Calculated Relative Energy (kJ/mol) |

| trans-1,2-dimethylcyclohexane (B1581434) | diequatorial | gauche Me-Me | 0 (Reference) |

| diaxial | 1,3-diaxial Me-H | +11.4 | |

| cis-1,2-dimethylcyclohexane (B165935) | axial-equatorial | 1,3-diaxial Me-H, gauche Me-Me | 0 (Reference) |

| equatorial-axial | 1,3-diaxial Me-H, gauche Me-Me | 0 |

This table is illustrative, based on known principles and data for the closely related 1,2-dimethylcyclohexane (B31226) to demonstrate the type of information obtained from DFT calculations. libretexts.org The presence of the hydroxyl group in this compound would introduce additional interactions, such as hydrogen bonding, that would further influence the relative energies.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions of this compound

While DFT provides a static picture of stable molecular structures, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how molecules move, vibrate, and change shape over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that maps the positions and velocities of every atom over a specific period. unimi.it This technique is invaluable for studying the conformational dynamics of flexible molecules like this compound and its interactions with its environment.

In an MD simulation, the molecule is typically placed in a simulated "box" of solvent molecules (e.g., water, ethanol) to mimic solution-phase behavior. sciengine.com The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system, including terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). researchgate.net

For this compound, MD simulations can be used to:

Explore Conformational Space: Observe transitions between different chair conformations (chair flips) and the rotation of the hydroxyl group. This provides insight into the flexibility of the molecule and the energy barriers between different conformers. laas.fr

Analyze Intermolecular Interactions: Quantify the interactions between the this compound molecule and the surrounding solvent molecules. A key focus would be on hydrogen bonding between the hydroxyl group of the alcohol and solvent molecules. dovepress.comvolkamerlab.org The strength, lifetime, and geometry of these hydrogen bonds can be analyzed from the simulation trajectory. volkamerlab.org

Study Self-Association: In simulations of higher concentrations, MD can model how this compound molecules interact with each other, for instance, through the formation of hydrogen-bonded dimers or larger clusters. uva.es

Analysis of MD trajectories often involves calculating properties like the Root Mean Square Deviation (RMSD) to measure structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radial Distribution Function (RDF) to understand the structuring of solvent molecules around the solute. dovepress.comvolkamerlab.org For example, a study on 2,6-dimethylcyclohexanol (B1210312) isomers used molecular modeling to investigate their binding to a protein receptor, highlighting how intermolecular forces like hydrogen bonds, quantified through computational methods, correlate with biological activity. doi.orgnih.gov

Computational Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is an essential tool for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, the high-energy transition states that connect them. nih.gov The energy of the transition state relative to the reactants determines the activation energy and thus the rate of the reaction.

A classic reaction involving this compound is its acid-catalyzed dehydration to form a mixture of alkenes. keralauniversity.ac.in Computational modeling, typically using DFT, can provide a detailed picture of this complex reaction, which involves carbocation intermediates and potential rearrangements.

The generally accepted mechanism for alcohol dehydration involves:

Protonation: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).

Formation of Carbocation: The water molecule departs, leaving a carbocation intermediate. For this compound, this would initially be a tertiary carbocation.

Rearrangement (Optional): The carbocation can rearrange to a more stable form. In some cases, this can involve hydride or alkyl shifts. A mechanism for the related 2,2-dimethylcyclohexanol (B73714) shows how a bond migration within the ring can lead to a ring contraction, forming an isopropylidenecyclopentane product. youtube.com

Deprotonation: A base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent to the positive charge, forming a double bond and regenerating the acid catalyst.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step

| Species | Description | Computational Method | Calculated Relative Energy (kcal/mol) |

| Reactant | Starting Material | DFT (e.g., B3LYP/6-31G) | 0.0 |

| Transition State | Highest energy point along the reaction coordinate | DFT (e.g., B3LYP/6-31G) | +25.0 (Activation Energy) |

| Product | Final Material | DFT (e.g., B3LYP/6-31G*) | -10.0 (Reaction Energy) |

This table illustrates the type of data generated when modeling a single step in a reaction mechanism. The values are hypothetical.

Theoretical Prediction of Spectroscopic Parameters for this compound

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. escholarship.org After obtaining an optimized geometry using a method like DFT, further calculations can be performed to simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.gov

Infrared (IR) and Raman Spectroscopy: Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic positions. These calculations produce a list of vibrational modes and their corresponding frequencies and intensities, which can be used to generate a theoretical IR or Raman spectrum. nih.govnih.gov These theoretical spectra are often compared to experimental ones to assign specific absorption bands to particular molecular motions (e.g., O-H stretch, C-H bend, C-C stretch). For example, in the dehydration of this compound, the different alkene products would have distinct C=C stretching frequencies and C-H bending modes associated with the double bond, which could be predicted computationally to aid in their identification. keralauniversity.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another powerful application. github.io Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, the magnetic shielding of each nucleus (e.g., ¹H and ¹³C) is calculated. mdpi.com These shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of modern DFT and machine learning methods for predicting ¹H and ¹³C chemical shifts can be very high, often with mean absolute errors of less than 0.2 ppm for protons. arxiv.orgnih.gov This allows for the confident assignment of complex spectra and can be crucial in distinguishing between different stereoisomers of this compound, as the chemical shifts of the methyl and ring protons would be sensitive to their axial or equatorial environment.

Table 3: Illustrative Comparison of Experimental vs. Theoretically Predicted Spectroscopic Data

| Spectroscopic Parameter | Experimental Value | Predicted Value (DFT) |

| IR Frequency (O-H stretch) | ~3400 cm⁻¹ | ~3415 cm⁻¹ |

| ¹H NMR Chemical Shift (CH-OH) | 3.5 ppm | 3.6 ppm |

| ¹³C NMR Chemical Shift (C-OH) | 72.0 ppm | 71.5 ppm |

This table provides a hypothetical comparison to illustrate the typical agreement between experimental and computationally predicted spectroscopic data. Actual values depend on the specific isomer, solvent, and level of theory used. nih.govmdpi.com

Advanced Applications of 1,2 Dimethylcyclohexanol in Organic Synthesis

1,2-Dimethylcyclohexanol as a Chiral Auxiliary and Building Block in Complex Molecule Synthesis

In the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral auxiliaries are indispensable tools. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgdu.ac.in After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org The principle behind this strategy is to create a diastereomeric intermediate that allows for stereoselective bond formation.

While classic chiral auxiliaries like Evans oxazolidinones and 8-phenylmenthol are well-established, the structural framework of this compound presents it as a potential candidate for development as a chiral auxiliary or as a chiral building block. wikipedia.org Its rigid cyclohexane (B81311) ring and defined stereocenters could, in principle, provide the necessary steric environment to direct the approach of reagents in a stereoselective manner. As a chiral building block, its enantiomerically pure forms could be incorporated into the final structure of a complex target molecule.

Stereocontrolled alkylation and oxidation are fundamental transformations in the synthesis of complex organic molecules, including many pharmaceuticals and natural products. Chiral auxiliaries exert control over these reactions by creating a chiral environment that favors the formation of one stereoisomer over others. wikipedia.org For instance, the alkylation of enolates derived from substrates attached to a chiral auxiliary, such as an Evans oxazolidinone, proceeds with high diastereoselectivity. nih.gov

In the context of this compound, its derivatives could theoretically be used to direct such reactions. By converting the hydroxyl group into an ether or ester linkage with a prochiral substrate, the stereocenters on the cyclohexane ring could influence the facial selectivity of subsequent alkylation or oxidation reactions. However, specific, well-documented examples of this compound itself being employed as a primary chiral auxiliary to achieve high diastereoselectivity in alkylation reactions are not prominent in surveyed literature.

The oxidation of the this compound moiety itself is a well-known reaction. Under controlled conditions with oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄), it is converted to 1,2-dimethylcyclohexanone. The stereochemistry of the starting alcohol can influence the reaction pathway and rate. Asymmetric oxidation of related 1,2-diols has been achieved with high enantioselectivity using chiral catalysts, demonstrating that the diol functionality is amenable to stereoselective transformations. researchgate.net

Table 1: Oxidation of this compound

| Reagent/Conditions | Product | Reaction Type |

|---|---|---|

| Chromic acid (H₂CrO₄) or Potassium permanganate (KMnO₄) in acidic media | 1,2-Dimethylcyclohexanone | Oxidation |

This table summarizes the standard oxidation reaction of this compound.

Terpenes and terpenoids are a vast class of natural products built from isoprene (B109036) units, many of which are cyclic and possess significant biological activity. nih.govbaranlab.org Due to their applications in the fragrance, flavor, and pharmaceutical industries, the synthesis of terpenes is an important area of research. nih.govlookchem.com this compound has been identified as a valuable precursor in the synthesis of bioactive compounds and is used in the production of fragrances and perfumes. lookchem.com